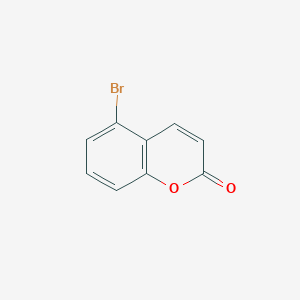

5-Bromo-2h-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZOUPQOVMAVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294276 | |

| Record name | 5-bromo-2h-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38169-99-2 | |

| Record name | NSC95691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2h-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2h Chromen 2 One and Its Brominated Congeners

Direct Synthetic Routes to 5-Bromo-2H-chromen-2-one

Direct bromination of the parent 2H-chromen-2-one ring to achieve the 5-bromo derivative requires careful selection of reagents to control regioselectivity. The electron-deficient nature of the pyrone ring often directs electrophilic attack to the benzene (B151609) portion of the molecule.

One reported method involves the use of dioxane dibromide (DD) under solvent-free conditions. The regiochemical outcome of this reaction is highly dependent on the substituents present on the coumarin (B35378) core. For instance, when the C4 position is substituted with an electron-withdrawing group, electrophilic attack is directed to the carbocyclic ring, which can lead to bromination at the C5 and C7 positions. novapublishers.com

Another effective reagent for regioselective bromination is 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). The reaction of activated coumarins with TBCHD in acetonitrile (B52724) has been shown to produce bromocoumarins in good to excellent yields. The selectivity is influenced by electronic factors, particularly the presence of electron-donating groups on the benzene ring which activate specific positions towards electrophilic substitution. cdnsciencepub.com

Table 1: Reagents for Direct Bromination of Coumarin Scaffolds

| Reagent | Conditions | Position(s) Brominated | Reference |

|---|---|---|---|

| Dioxane Dibromide (DD) | Solvent-free | C5, C7 (with C4-EWG) | novapublishers.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) | Acetonitrile, reflux | Regioselective, depends on substrate | cdnsciencepub.com |

| Bromine (Br₂) / HBr-H₂O₂ | Various solvents | Vinylic positions | ijsrst.com |

| N-Bromosuccinimide (NBS) | Solvent-free / Microwave | Allylic positions | ijsrst.com |

Indirect Synthetic Strategies Involving Precursor Bromination

Indirect routes, which involve the synthesis and subsequent cyclization of a brominated starting material or the bromination of a functionalized coumarin precursor, are the most common and versatile methods for accessing specifically substituted bromocoumarins.

Functionalized bromocoumarins are key building blocks for more complex heterocyclic systems. The synthesis of these precursors often starts with a readily available coumarin which is then brominated at a specific position.

3-(2-Bromoacetyl)-2H-chromen-2-one : This important synthon is typically prepared via the electrophilic bromination of 3-acetylcoumarin (B160212). nih.gov A variety of brominating agents, including elemental bromine, N-bromosuccinimide (NBS), and copper(II) bromide, can be employed for this transformation. rsc.org This bromoacetyl derivative is a versatile precursor for synthesizing numerous coumarin-containing heterocycles like thiazoles, pyrazoles, and pyridines. acs.orgvulcanchem.com

6-Bromo-2H-chromen-2-one Derivatives : Compounds such as 3-acetyl-6-bromo-2H-chromen-2-one are valuable intermediates. ijsrst.comrsc.org They are often synthesized from 5-bromosalicylaldehyde (B98134) and serve as platforms for creating diverse libraries of bioactive molecules. cdnsciencepub.comsaapjournals.org

Other Brominated Congeners : The literature describes the synthesis of a wide array of other brominated coumarins. For example, 3-amino-4-bromocoumarins can be prepared from 3-aminocoumarins using bromodimethylsulfonium bromide (BDMS). nih.gov Multi-brominated coumarins, such as 3,6,8-tribromo-7-hydroxy-4-methylcoumarin, have also been synthesized and characterized. nih.gov

Building the coumarin ring from a brominated phenolic precursor, typically a brominated salicylaldehyde, is a cornerstone of coumarin chemistry. This approach offers excellent control over the position of the bromine atom on the benzene ring. Classic condensation reactions are central to this strategy.

Perkin Reaction : The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the anhydride's alkali salt. wikipedia.orgbyjus.com To synthesize this compound, 6-bromosalicylaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). slideshare.netchemistry-reaction.com This method is fundamental for creating the coumarin backbone from a pre-brominated aldehyde.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, often catalyzed by a weak base like piperidine (B6355638). sigmaaldrich.comorganic-chemistry.org For instance, 3-acetyl-6-bromocoumarin (B182494) can be synthesized from 5-bromosalicylaldehyde and ethyl acetoacetate (B1235776) using piperidine as a catalyst. saapjournals.orgnirmalacp.org Using 6-bromosalicylaldehyde with an appropriate active methylene compound like malonic acid or its esters would yield a 5-bromocoumarin derivative.

Pechmann Condensation : The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org A one-pot synthesis of bromocoumarins has been reported via a consecutive Pechmann condensation and bromination catalyzed by cellulose (B213188) sulfuric acid, demonstrating a greener approach to these compounds. novapublishers.com

Table 2: Indirect Synthesis of Brominated Coumarins via Brominated Precursors

| Reaction Type | Brominated Precursor | Reagents | Product Example | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 5-Bromosalicylaldehyde | Ethyl acetoacetate, Piperidine | 3-Acetyl-6-bromo-2H-chromen-2-one | saapjournals.orgnirmalacp.org |

| Perkin Reaction | 6-Bromosalicylaldehyde (proposed) | Acetic anhydride, Sodium acetate | This compound | wikipedia.orgslideshare.net |

| Knoevenagel Condensation | 5-Bromosalicylaldehyde | Dimethyl malonate, Choline chloride/ZnCl₂ (DES) | 5-Bromo-coumarin derivative | nih.gov |

| Knoevenagel-type | 2-Hydroxy-5-bromobenzaldehyde | Ethyl 3-oxo-5-(phenylthio)pentanoate, Piperidine | 6-Bromo-3-(3-(phenylthio)propanoyl)-2H-chromen-2-one | mdpi.com |

Bromination of 2H-Chromen-2-one Scaffolds at Various Positions (e.g., 3-bromoacetyl, 6-bromo)

Advanced Synthetic Techniques and Catalytic Systems

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and enhance selectivity.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. Several syntheses of brominated coumarins have been successfully adapted to microwave conditions.

For example, the synthesis of 3-(bromoacetyl)coumarin (B1271225) derivatives has been efficiently performed under microwave irradiation. nih.gov The synthesis of 3-acetyl-6-bromocoumarin from 5-bromosalicylaldehyde and ethyl acetoacetate is also effectively accelerated using microwave heating. saapjournals.orgnirmalacp.org Furthermore, multi-component reactions starting from 3-(bromoacetyl)coumarin to produce complex thiazolylcoumarin derivatives have been developed using microwave-assisted protocols, completing in minutes what might take hours conventionally. nih.govnih.govresearchgate.net

The development of metal-free and organocatalytic reactions is a major focus of green chemistry, aiming to avoid the cost, toxicity, and contamination issues associated with metal catalysts.

Organocatalysis : Simple organic molecules can often catalyze complex transformations. The use of piperidine in the Knoevenagel condensation is a classic example of organocatalysis. nih.govsaapjournals.org More modern examples include the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a metal-free promoter for the selective synthesis of 4-sulfanylcoumarins from 3-bromocoumarins. rsc.org Reviews have highlighted the significant progress in the asymmetric organocatalyzed synthesis of various coumarin derivatives, showcasing the power of this approach to generate chiral scaffolds. beilstein-journals.orgnih.gov

Metal-Free Reactions : A visible-light-mediated, metal-free synthesis of 4-aryl-3-bromocoumarins has been developed. researchgate.net This method utilizes in situ generated bromoiodanes under photocatalyst-free conditions, representing a significant advance in sustainable chemistry. Additionally, the use of boric acid, a mild and environmentally benign Lewis acid, has been reported as an effective catalyst for Knoevenagel condensations to produce coumarin precursors. mdpi.com

Microwave-Assisted Organic Synthesis of Brominated 2H-Chromen-2-ones

Chemo-, Regio-, and Stereoselectivity in Bromination Reactions of 2H-Chromen-2-ones

The synthesis of specifically substituted brominated 2H-chromen-2-ones (bromocoumarins) is critically dependent on controlling the selectivity of the bromination reaction. The coumarin scaffold presents multiple potential sites for bromination, including the C3-C4 double bond of the α-pyrone ring and various positions on the fused benzene ring. Therefore, achieving chemo-, regio-, and stereoselectivity is a paramount challenge in synthetic organic chemistry. thieme.de

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of 2H-chromen-2-ones, the primary competition is between electrophilic addition to the C3-C4 alkene and electrophilic substitution on the aromatic benzene ring. The outcome is heavily influenced by the reaction conditions and the nature of the substituents on the coumarin core. For instance, methods employing 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) have been shown to generally tolerate the α-pyrone double bond, favoring bromination on the activated benzene ring. cdnsciencepub.com

Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. The regioselectivity of coumarin bromination is largely dictated by the electronic properties of the substituents already present on the ring. cdnsciencepub.comthieme-connect.com

Activated Benzene Ring: Electron-releasing groups (ERGs) such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) at the C7 position activate the benzene ring towards electrophilic substitution. These groups direct bromination primarily to the C6 and C8 positions, which are ortho and para to the activating group. The specific site of bromination can be controlled by the choice of brominating agent and reaction conditions.

C3 Position: The C3 position of the α-pyrone ring is activated by electron-releasing substituents in the benzene ring through vinylogous resonance. cdnsciencepub.comresearchgate.net Its reactivity is thus linked to the electronic nature of the substituents on the benzenoid ring.

Allylic Positions: Methyl groups on the coumarin ring can undergo radical bromination at the allylic position, as seen in the bromination of 3-acetyl-2H-chromen-2-one to 3-(2-bromoacetyl)-2H-chromen-2-one. arkat-usa.org

Research has demonstrated that reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) and dioxane dibromide can achieve high regioselectivity under specific conditions. cdnsciencepub.comresearchgate.netnih.gov The selectivity with TBCHD is markedly dependent on electronic factors, with the reaction efficiency being related to the degree of electron withdrawal from 7-oxygenated substituents to the C3 position. researchgate.net

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. In the bromination of 2H-chromen-2-ones, this is most relevant when the reaction involves addition across the C3-C4 double bond. The addition of halogens like bromine to alkenes typically proceeds with high anti-stereoselectivity. libretexts.org This is explained by the formation of a cyclic bromonium ion intermediate. The nucleophilic bromide ion then attacks from the face opposite to the bulky bromonium group (anti-attack), leading to the formation of the trans-dibromo product. libretexts.org This mechanism prevents carbocation rearrangements and ensures a high degree of stereocontrol. libretexts.org

| Reagent/Method | Type of Selectivity | Key Findings | Reference |

|---|---|---|---|

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) in Acetonitrile | Regioselective | High regioselectivity on activated coumarins; selectivity depends on electronic effects of substituents and can be tuned with additives like water. Favors substitution on the benzene ring. | cdnsciencepub.comresearchgate.net |

| Dioxane Dibromide (Solvent-Free) | Regioselective | Efficient and regioselective bromination of substituted coumarins. The outcome is influenced by the electronic nature and location of substituents. | nih.govbeilstein-journals.org |

| Br₂ or NBS in Acetic Acid/DCM | Regio-/Stereoselective | Common method for bromination. Control is needed to avoid over-bromination. Addition to the C3-C4 double bond proceeds with anti-stereoselectivity. | |

| NaBr/NaBrO₃ in Aqueous Acid | Regio-/Stereoselective | Provides highly stereoselective bromination of alkenes/alkynes and regioselective substitution on ketones. Represents an alternative to liquid bromine. | rsc.org |

Green Chemistry Principles in Brominated 2H-Chromen-2-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of brominated 2H-chromen-2-ones has seen significant advancements in this area, moving away from hazardous reagents like liquid bromine and volatile organic solvents.

Solvent-Free and Mechanochemical Methods: A major focus of green synthesis is the reduction or elimination of harmful organic solvents.

Dioxane Dibromide: An efficient solvent-free protocol has been developed using dioxane dibromide, a solid brominating agent, for the regioselective bromination of substituted coumarins. nih.govbeilstein-journals.org

Mechanochemistry (Ball Milling): Solvent-free brominations have been achieved through mechanical milling (grindstone chemistry). nih.gov One such method employs sodium bromide and Oxone® under mechanical milling conditions to produce brominated products in good to excellent yields, avoiding the need for bulk solvents. researchgate.net This technique is energy-efficient and minimizes waste.

Safer Reagents and Reaction Media: Replacing hazardous reagents with safer alternatives is a core principle of green chemistry.

Tetrabutylammonium Tribromide (TBATB): TBATB is a stable, solid reagent that serves as a safe and effective alternative to elemental bromine. arkat-usa.org It has been successfully used for the bromination of 3-acetyl-2H-chromen-2-ones. arkat-usa.orgresearchgate.net

Polyethylene Glycol (PEG-600): The use of PEG-600 as a recyclable and biodegradable solvent medium provides a greener alternative to conventional carcinogenic solvents like benzene or chloroform. arkat-usa.orgresearchgate.net Syntheses of 3-(quinoxalin-2-yl)-2H-chromen-2-ones from brominated precursors have been efficiently carried out in PEG-600. researchgate.net

Bromide/Bromate (B103136) Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provides an efficient and practical alternative to conventional procedures that use liquid bromine. rsc.org

Energy Efficiency and Waste Reduction:

Microwave Irradiation: Microwave-assisted synthesis has been reported as a green chemistry method for preparing various coumarin derivatives. nih.govrsc.org This technique often leads to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating.

Recyclable By-products: In some synthetic routes, by-products can be recovered and recycled. For example, in the bromination of coumarins with TBCHD, the by-product 2,4,6-tribromophenol (B41969) can be converted back to the TBCHD reagent and reused, adding to the synthetic utility and sustainability of the method. cdnsciencepub.comresearchgate.net

| Green Principle | Method/Reagent | Advantages | Reference |

|---|---|---|---|

| Safer Reagents | Tetrabutylammonium tribromide (TBATB) | Solid, stable, and less hazardous alternative to liquid bromine. | arkat-usa.orgresearchgate.net |

| Solvent-Free Conditions | Dioxane dibromide | Eliminates the need for hazardous organic solvents. | nih.gov |

| Solvent-Free Conditions / Energy Efficiency | Mechanical Milling (Ball Milling) with NaBr/Oxone® | Avoids bulk solvents, reduces reaction time and energy consumption. | researchgate.net |

| Benign Solvents | Polyethylene glycol (PEG-600) | Biodegradable and recyclable solvent medium. | arkat-usa.orgresearchgate.net |

| Energy Efficiency | Microwave Irradiation | Reduces reaction times and energy usage. | nih.govrsc.org |

| Waste Reduction | Recycling of TBCHD reagent | By-product (2,4,6-tribromophenol) can be converted back to the brominating agent and reused. | cdnsciencepub.comresearchgate.net |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2h Chromen 2 One

Role of the Bromine Atom in Facilitating Further Chemical Transformations

The bromine atom at the 5-position of the 2H-chromen-2-one scaffold plays a crucial role in directing and enabling a variety of chemical reactions. Its electron-withdrawing nature and its capacity to act as a good leaving group make it a key site for synthetic modifications. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The presence of the bromine atom enhances the electrophilic character of the coumarin (B35378) ring system, making it susceptible to various transformations. vulcanchem.com For instance, bromination can be a precursor step for subsequent cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com The reactivity of brominated coumarins, such as 3-(2-bromoacetyl)-2H-chromen-2-one, highlights the utility of the bromine as a reactive site for nucleophilic displacement, paving the way for the synthesis of a plethora of heterocyclic derivatives. mdpi.comdntb.gov.ua

Furthermore, the bromine atom can be strategically employed in multi-step synthetic sequences. For example, bromination of an isothiazole (B42339) derivative of coumarin at the 4-position of the isothiazole ring allows for subsequent Suzuki cross-coupling reactions, demonstrating the bromine's role as a handle for further functionalization. researchgate.net The surprising unreactivity of certain brominated coumarins towards some nucleophiles, while being reactive under other specific conditions, underscores the nuanced role of the bromine atom and the reaction environment in determining the outcome of chemical transformations. worktribe.com

The electrophilic nature of the bromomethyl group in compounds like 4-(bromomethyl)-6,7-dihydroxy-2H-chromen-2-one further exemplifies the bromine's role in enhancing reactivity for substitution reactions. smolecule.com This feature is instrumental in the design and synthesis of novel compounds with potential biological activities.

Carbon-Carbon Coupling Reactions and Cross-Coupling Methodologies

The bromine atom on the 5-Bromo-2H-chromen-2-one ring is an excellent functional group for participating in various transition metal-catalyzed carbon-carbon bond-forming reactions. These cross-coupling methodologies are fundamental in synthetic organic chemistry for constructing complex molecular frameworks.

One of the most prominent examples is the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For instance, 6-bromo-3-phenyl-2H-chromen-2-one can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium acetate (B1210297) catalyst and a base like potassium carbonate to yield 6-(4-methoxyphenyl)-3-phenyl-2H-chromen-2-one. mdpi.com Similarly, 5-bromo-2-hydroxybenzaldehyde, a precursor to 5-bromocoumarins, can undergo Suzuki coupling with phenylboronic acid to introduce a phenyl group. mdpi.com The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent system. mdpi.comuzh.ch

The following table summarizes representative Suzuki-Miyaura coupling reactions involving brominated coumarin derivatives:

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 6-bromo-3-phenylcoumarin | 4-methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 6-(4-methoxyphenyl)-3-phenyl-2H-chromen-2-one | 56 | mdpi.com |

| 6-bromo-3-(4-hydroxyphenyl)-coumarin | 2-methoxypyrimidine-5-boronic acid | Pd(OAc)₂ / K₂CO₃ | 3-(4-hydroxyphenyl)-6-(2-methoxypyrimidin-5-yl)-4-methyl-2H-chromen-2-one | 63 | mdpi.com |

| 5-bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃·10H₂O | 2-hydroxy-5-phenylbenzaldehyde | 69 | mdpi.com |

| 3-(4-bromoisothiozole-5-yl)-2H-chromen-2-one | Various phenyl/pyrazole (B372694)/7H–pyrrolo[2,3-d]pyrimidinyl boronic acids | Pd catalyst / K₂CO₃ | 3-(4-substituted-isothiazol-5-yl)-2H-chromen-2-one derivatives | Good to high | researchgate.net |

Other cross-coupling reactions, while not explicitly detailed for this compound in the provided context, are generally applicable to aryl bromides and represent potential avenues for its derivatization. These include the Mizoroki-Heck, Negishi, Sonogashira, and Stille reactions, all of which are powerful tools for C-C bond formation. eie.gr

Heterocyclic Ring Annulation and Functionalization via Bromine Substitution

The bromine atom in bromo-coumarin derivatives serves as a key functional group for the construction of various fused and appended heterocyclic systems. This is typically achieved through reactions where the bromine is either displaced by a nucleophile or participates in a cyclization cascade.

The synthesis of thiazole (B1198619), pyrazole, and thiadiazole rings attached to the coumarin scaffold often utilizes a bromoacetyl-coumarin intermediate, where the bromine atom is highly susceptible to nucleophilic attack.

Thiazole Derivatives: The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea (B124793) or its derivatives is a common route to thiazole-functionalized coumarins. For example, reacting 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide (B42300) and an aromatic aldehyde in a one-pot, three-component reaction can yield 2H-chromen-2-one linked thiazole analogues. clockss.org Another approach involves the reaction of 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one with cyanothioacetamide to produce a thiazole-2-acetonitrile derivative, which can be further modified. tandfonline.com Polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives have been synthesized through the cyclization of N-aroylthioureas with 3-(bromoacetyl)coumarin (B1271225). bohrium.com

Pyrazole Derivatives: Pyrazole rings can be constructed by reacting a 1,3-dicarbonyl system, derived from a bromo-coumarin precursor, with hydrazine (B178648) derivatives. For instance, 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one reacts with phenylhydrazine (B124118) to form 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. tandfonline.com In another strategy, 3-(2-bromoacetyl)-2H-chromen-2-one is first converted to 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, which then undergoes heterocyclization with hydrazine hydrate (B1144303) or phenylhydrazine to yield pyrazole derivatives. mdpi.com Similarly, chalcones derived from 3-acetyl-4-hydroxycoumarin react with hydrazine hydrate or phenylhydrazine to produce pyrazole-substituted coumarins. ptfarm.pl

Thiadiazole Derivatives: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from bromo-coumarin precursors through multi-step sequences. For example, 3-acetyl-6-bromo-2H-chromen-2-one can be converted to an intermediate which then reacts with hydrazonoyl halides to form 1,3,4-thiadiazole rings. nih.govmdpi.com Another route involves the reaction of a thiazole-2-acetonitrile derivative (obtained from 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one) with phenylisothiocyanate, followed by reaction with hydrazonoyl chloride to afford 1,3,4-thiadiazole derivatives. tandfonline.com

The table below provides examples of heterocyclic ring formation from bromo-coumarin derivatives.

| Starting Material | Reagent(s) | Heterocycle Formed | Reference(s) |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Thiosemicarbazide, Aromatic aldehyde | Thiazole | clockss.org |

| 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one | Cyanothioacetamide | Thiazole | tandfonline.com |

| 3-(2-bromoacetyl)coumarin | N-aroylthioureas | Thiazole | bohrium.com |

| 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one | Phenylhydrazine | Pyrazole | tandfonline.com |

| 3-(2-bromoacetyl)-2H-chromen-2-one | KCN, then Hydrazine hydrate | Pyrazole | mdpi.com |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazonoyl halides (multi-step) | 1,3,4-Thiadiazole | nih.govmdpi.com |

The functionalization of bromo-coumarins can also lead to the formation of fused pyran and pyridine (B92270) ring systems. While direct annulation using the 5-bromo position is not explicitly detailed in the provided search results, related bromo-coumarin derivatives serve as precursors for these heterocycles.

For instance, 3-acetylcoumarin (B160212) can be a starting point for synthesizing chromeno[3,4-c]pyridine and pyrano[3,4-c]chromene derivatives. clockss.org Although this does not directly involve the 5-bromo position, it highlights the general reactivity of the coumarin scaffold towards forming fused systems.

In a different approach, the reaction of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, which can be synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one, with various aldehydes in a multicomponent reaction can lead to pyran derivatives. mdpi.com When this reaction is catalyzed by ammonium (B1175870) acetate instead of triethylamine, pyridine derivatives are formed. mdpi.com

The synthesis of fused pyrano[2,3-b]pyridine derivatives has also been achieved through the cyclocondensation of an amino cyano spiro pyrano derivative with arylidene malononitrile (B47326) derivatives. ekb.eg

The conversion of this compound to benzofuran (B130515) and naphthofuran analogues is a less commonly reported transformation in the provided search results. However, the general principles of furan (B31954) ring synthesis suggest potential pathways. One such method could involve a palladium-catalyzed intramolecular cyclization of a precursor derived from the bromo-coumarin.

While direct examples starting from this compound are not available, the synthesis of naphthodipyrans and spironaphthopyrans from the reaction of various arylidenemalononitriles with naphthalenediols demonstrates the feasibility of constructing fused oxygen-containing heterocyclic systems. scirp.org This suggests that a suitably functionalized derivative of this compound could potentially undergo similar cyclization reactions to form benzofuran or naphthofuran structures.

Synthesis of Pyran and Pyridine Fused Systems

Electrophilic and Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the coumarin ring is a key player in both electrophilic and nucleophilic substitution reactions, although its direct substitution is more characteristic of nucleophilic attack.

Nucleophilic Substitution: The bromine atom on the aromatic ring of this compound can be displaced by a variety of nucleophiles, although this typically requires harsh reaction conditions or activation by electron-withdrawing groups. A more common strategy involves the use of a bromomethyl group, as seen in 4-(bromomethyl)-6,7-dihydroxy-2H-chromen-2-one. smolecule.com The bromomethyl group is highly susceptible to SN2 reactions with nucleophiles such as amines, thiols, and alcohols. smolecule.commasterorganicchemistry.com For example, it can react with sodium azide (B81097) or potassium thiocyanate (B1210189) to introduce azide or thiocyanate functionalities, respectively. smolecule.com Similarly, the α-bromocarbonyl moiety in 3-(2-bromoacetyl)-2H-chromen-2-one exhibits high reactivity towards nucleophilic displacement. mdpi.com

Electrophilic Substitution: While the bromine atom itself is not the site of electrophilic attack, its presence influences the regioselectivity of electrophilic substitution on the coumarin ring. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. For example, bromination of 8-methoxy-5-nitro-2H-chromen-2-one with Br₂/FeBr₃ occurs at the C6 position, which is para to the bromine atom (if it were at C5) and ortho to the methoxy (B1213986) group, highlighting the directing effects of the substituents. vulcanchem.com Aromatic iodination is another important electrophilic substitution reaction, as the resulting iodo-compounds are valuable synthetic precursors. researchgate.net

The table below summarizes some substitution reactions involving bromo-coumarin derivatives.

| Compound | Reagent/Reaction Type | Product/Outcome | Reference(s) |

| 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one | Nucleophiles (amines, thiols, alcohols) / SN2 | Substitution of bromine | smolecule.com |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Potassium cyanide / Nucleophilic displacement | 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile | mdpi.com |

| 8-methoxy-5-nitro-2H-chromen-2-one | Br₂/FeBr₃ / Electrophilic bromination | 6-bromo-8-methoxy-5-nitro-2H-chromen-2-one | vulcanchem.com |

| 3-(2-Bromoacetyl)-7-(diethylamino)-2H-chromen-2-one | NaN₃ / Nucleophilic substitution | 3-(2-Azidoacetyl)-7-(diethylamino)-2H-chromen-2-one | worktribe.com |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods model the electronic density to derive the geometric, energetic, and spectroscopic characteristics of the compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For coumarin (B35378) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly used to optimize the molecular geometry without symmetry constraints. researchgate.netacs.orgnih.gov

This optimization yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study on the related molecule 3-(bromoacetyl)coumarin (B1271225), DFT calculations were used to find the optimized structural parameters for its conformers. researchgate.net Similar analysis for 5-Bromo-2H-chromen-2-one would define the planarity of the fused ring system and the orientation of the bromine substituent, which are critical for understanding its interaction with other molecules. The electronic structure analysis involves mapping the electron density surface, which helps in identifying the distribution of charge across the molecule.

HOMO-LUMO Energy Profiling and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. pmf.unsa.ba The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to predict the behavior of the molecule. pmf.unsa.ba These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Global Chemical Reactivity Descriptors and Their Formulae

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. pmf.unsa.ba |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy stabilization when the molecule acquires electrons. pmf.unsa.ba |

In a DFT study of 3-(bromoacetyl)coumarin, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. researchgate.net For this compound, such an analysis would be crucial for predicting its reactivity in chemical and biological systems.

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.net The theoretical spectra are often scaled to correct for systematic errors arising from the computational method and basis set limitations.

By correlating the calculated vibrational modes with experimental spectra, a detailed assignment of the observed peaks to specific bond stretches, bends, and torsions can be achieved. For example, studies on brominated coumarins like 3-(bromoacetyl)coumarin have successfully assigned the characteristic vibrational bands of the pyrone ring and the carbonyl (C=O) group. researchgate.net A similar investigation on this compound would allow for the unambiguous identification of its spectral features, including the vibrations involving the carbon-bromine (C-Br) bond.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, such as proteins, and to analyze its dynamic behavior over time.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. rjptonline.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy (e.g., in kcal/mol). scielo.br

In an in silico study, various coumarin derivatives, including 5-Bromo Coumarin, were evaluated as potential inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target in breast cancer therapy. rjptonline.org The study designed fifty-four lead molecules and used docking to check their binding affinity against the target protein. rjptonline.org While the specific docking score for 5-Bromo Coumarin was not detailed in the available summary, its inclusion in the study highlights its potential as a bioactive agent. Other studies on brominated coumarins have explored their interactions with targets like α-glucosidase, topoisomerase, and cyclin-dependent kinase 4 (CDK4), showing that the bromo-substituent can play a significant role in binding. scielo.brmdpi.comnih.gov

Table 2: Examples of Protein Targets for Brominated Coumarin Derivatives in Docking Studies

| Coumarin Derivative Class | Protein Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 5-Bromo Coumarin | Aromatase | Breast Cancer | rjptonline.org |

| 6-Bromo-coumarin derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Cancer | nih.gov |

| Bromo-coumarin derivatives | α-Glucosidase / α-Amylase | Diabetes | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, complementing the static view offered by molecular docking. mazums.ac.ir By simulating the movements of atoms and molecules over time (typically nanoseconds), MD can assess the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex. scielo.br

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial position, indicating the stability of the simulation. A system that reaches a stable plateau is considered to have reached equilibrium. scielo.br

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which are crucial for binding affinity.

A study on 6-bromo-coumarin derivatives targeting CDK4 utilized MD simulations to confirm the stability of the docked complex. nih.gov The simulation showed the ligand reaching equilibrium, indicating a stable binding interaction. nih.gov Although a specific MD simulation for this compound was not found, this methodology would be essential to validate any docking results and to understand the dynamic nature of its binding to a biological target.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(bromoacetyl)coumarin |

| 6-bromo-coumarin |

| Aromatase |

| Cyclin-Dependent Kinase 4 (CDK4) |

| α-Glucosidase |

| α-Amylase |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, while specific QSAR models are not extensively documented in public literature, the principles of QSAR can be applied to predict its potential biological efficacy based on studies of related coumarin derivatives. acs.orgbenthamscience.com

QSAR models are developed by identifying molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. researchgate.netjst.go.jp For a series of coumarin derivatives, these descriptors would be calculated and then correlated with their experimentally determined biological activities, such as anticancer or antimicrobial effects, using statistical methods like multiple linear regression. researchgate.netresearchgate.net

A hypothetical QSAR model for a series of compounds including this compound might take the form of the following equation:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where C is the concentration required for a specific biological effect, and β values are the regression coefficients for each descriptor. A well-validated QSAR model could then be used to predict the biological activity of this compound and guide the synthesis of new, potentially more potent, derivatives. benthamscience.com

Below is an interactive data table showcasing typical descriptors that would be considered in a QSAR study of this compound and its analogs.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects interactions with polar biological targets. |

| Partial Charge on Bromine | Influences halogen bonding and electrostatic interactions. | |

| Steric | Molecular Volume | Determines fit within a biological receptor site. |

| Surface Area | Relates to the extent of intermolecular interactions. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. researchgate.net |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This analysis provides detailed insights into charge distribution, hybridization, and, crucially, the donor-acceptor interactions that constitute non-covalent interactions. uba.arresearchgate.net

For this compound, NBO analysis would elucidate the nature of its intramolecular and potential intermolecular interactions. The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these delocalizations is calculated using second-order perturbation theory. uni-muenchen.de

Key interactions within the this compound molecule would include:

Influence of the Bromine Atom: The lone pairs of the bromine atom can act as donors, interacting with antibonding orbitals in the aromatic ring. Conversely, the electronegativity of bromine can influence the charge distribution across the entire molecule.

Intermolecular Interactions: In a condensed phase, NBO analysis can model the interactions between molecules. For example, the lone pairs on the carbonyl oxygen of one molecule could interact with the antibonding orbitals of another, leading to the formation of dimers or larger aggregates. nih.gov Studies on similar heterocyclic systems have shown that n→π* and n→σ* interactions play a significant role in their supramolecular chemistry. mdpi.com

The following table summarizes potential donor-acceptor interactions in this compound that could be quantified by NBO analysis.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |

| O (Carbonyl) Lone Pair | C=C π* (Aromatic Ring) | n → π | Contributes to the electronic communication within the molecule. |

| Br Lone Pair | C-C σ (Aromatic Ring) | n → σ | Influences the electron density of the benzene (B151609) ring. |

| C-H σ Bond | C=O π | σ → π | Weak hyperconjugative interaction. |

| O (Ether) Lone Pair | C-Br σ | n → σ* | Potential through-space interaction influencing the bromine's reactivity. |

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) is calculated. These distances are then used to generate a two-dimensional "fingerprint plot" which summarizes the intermolecular contacts. acs.orgscilit.com

For this compound, Hirshfeld surface analysis would provide a detailed picture of how the molecules pack in the solid state and which non-covalent interactions are most significant in stabilizing the crystal structure. The surface can be mapped with properties like dnorm, which highlights regions of close contact. nih.gov

The primary intermolecular interactions expected for this compound include:

Halogen Bonding: The bromine atom can act as a Lewis acidic region (a "σ-hole") and interact with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The planar aromatic and pyrone rings can stack on top of each other, leading to stabilizing dispersion forces.

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic ring can form weak hydrogen bonds with the carbonyl oxygen of adjacent molecules. acs.org

This table illustrates the types of intermolecular contacts that would be analyzed using Hirshfeld surface analysis for this compound.

| Intermolecular Contact | Expected Contribution | Significance in Crystal Packing |

| H···H | High | Represents a large portion of the molecular surface and contributes to van der Waals forces. |

| C···H / H···C | Significant | Indicates interactions between the edges of the aromatic rings. researchgate.net |

| O···H / H···O | Moderate | Represents C-H···O hydrogen bonds, providing directionality to the packing. |

| Br···H / H···Br | Moderate | van der Waals and potentially weak hydrogen bonding interactions. |

| Br···O / O···Br | Possible | Indicates the presence of halogen bonding, a key directional interaction. |

| C···C | Possible | Arises from π-π stacking interactions between the coumarin ring systems. |

Biological Activity and Mechanistic Insights of 5 Bromo 2h Chromen 2 One and Its Derivatives

Structure-Activity Relationship (SAR) Studies on Brominated 2H-Chromen-2-ones

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological profiles of coumarin-based compounds. mdpi.com The position of the bromine atom and the nature of other substituents on the coumarin (B35378) ring significantly impact the biological potency and selectivity of these molecules. nih.govscielo.org.mx

The placement of a bromine atom on the coumarin ring is a key determinant of its biological activity. nih.gov For instance, the introduction of a bromine atom at the C-6 position has been shown to enhance anti-inflammatory and antioxidant activities in some coumarin derivatives. researchgate.net In a series of 3-aryl-coumarin analogues, a bromine atom at the C-6 position, combined with a methyl group at C-4, resulted in potent inhibitors of lipoxygenase. sci-hub.se

Conversely, in other contexts, the presence of bromine can have varied effects. For example, in a study of 5-hydroxy-4,7-dimethylchromen-2-one derivatives, the introduction of a 3-bromo moiety to the phenyl ring of a piperazine (B1678402) substituent led to weak affinity for the 5-HT2A receptor. mdpi.com However, when the coumarin moiety was 8-acetyl-7-hydroxy-4-methyl chromen-2-one, the same substitution increased the affinity. mdpi.com This highlights the complex interplay between the bromine position and other structural features.

Furthermore, research on iodinated-4-aryloxymethylcoumarins indicated that the presence of bromine at the 6-position of the coumarin ring improved anti-cancer activity against the A-549 human lung cancer cell line. The strategic placement of bromine, therefore, offers a pathway to modulate the pharmacological properties of coumarin derivatives.

The biological activity of brominated coumarins is not solely dependent on the bromine atom but is also significantly influenced by other substituents on the heterocyclic ring. scielo.org.mx The type and position of these substituents can dramatically alter the therapeutic activity and toxicity of the compounds. scielo.org.mx

For example, in a study of coumarin-3-carboxamides, derivatives with a phenyl ring bearing fluorine atoms showed potent anticancer activity, whereas those with 4-chlorine and 4-bromine atoms exhibited less activity against the tested cancer cell lines. mdpi.com This suggests that the electronic properties and size of the substituent play a critical role. mdpi.com

In the context of monoamine oxidase (MAO) inhibition, the introduction of small substituents like methyl, methoxy (B1213986), or bromine on a 3-phenyl ring of a 6-substituted coumarin led to potent and selective hMAO-B inhibitors. mdpi.com The nature of the substituent at various positions can fine-tune the interaction with biological targets, thereby enhancing potency and selectivity. tandfonline.com

The substitution pattern on the coumarin nucleus is directly related to its biological activity and potential therapeutic application. nih.gov For instance, substituents at positions 3 and 4 are often varied with aliphatic chains, aromatic rings, or heterocycles to modulate anti-inflammatory activity. nih.gov Halogens like chlorine and bromine are frequently placed at position 6 as they have been observed to increase activity. nih.gov

Influence of Bromine Position on Pharmacological Profiles

Anticancer Activity Research: Mechanistic Pathways and in vitro Efficacy

Coumarin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth. frontiersin.orggavinpublishers.comfrontiersin.orggrowingscience.com Research has focused on understanding their modulation of cellular pathways and evaluating their efficacy against specific cancer cell lines.

Brominated coumarins and their derivatives have been shown to exert their anticancer effects by targeting key cellular signaling pathways. The phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, is a notable target. frontiersin.orgmdpi.com For example, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one has been identified as a potent inhibitor of PI3K, demonstrating significant anti-tumor activity. frontiersin.org Some coumarin derivatives act as dual inhibitors of EGFR and PI3Kβ, leading to the downregulation of downstream effectors like AKT and mTOR. tandfonline.com

Topoisomerases, enzymes essential for DNA replication and transcription, are another target for coumarin-based anticancer agents. ambeed.comnih.gov Certain coumarin derivatives have been found to selectively inhibit topoisomerase IIβ, leading to DNA damage and cell death in cancer cells. sci-hub.se

Furthermore, many coumarin derivatives induce cell cycle arrest, a key mechanism for controlling cell proliferation. iiarjournals.org Compounds have been shown to cause cell cycle arrest at the G2/M phase or the S phase in various cancer cell lines, thereby inhibiting their growth. This is often accompanied by the induction of apoptosis, or programmed cell death. mdpi.com

The in vitro efficacy of brominated coumarins has been evaluated against a wide range of human cancer cell lines.

| Derivative Type | Cancer Cell Line | Observed Effect |

| Benzylsulfone coumarin derivatives | HeLa, HepG2, H1299, HCT-116, MCF-7 | Broad-spectrum anti-tumor activity with IC50 values ranging from 18.1 to 42.1 μM. frontiersin.org |

| Bromo-4H-pyran derivatives | NUGC | Potent cytotoxic activity, with one compound showing an IC50 of 29 nM. mdpi.com |

| 5-bromo-1,4-dihydropyridine derivatives | DLDI, MCF-7 | Optimal cytotoxic activity, with one compound showing IC50 values of 32 and 43 nM, respectively. mdpi.com |

| Coumarin-chalcone hybrids | HepG2, MCF-7 | High cytotoxic activity, with IC50 values close to the reference drug doxorubicin. gavinpublishers.com |

| Pyrazolo[1,5-a]pyrimidine derivative | HEPG2-1 | Promising antitumor activity with an IC50 of 2.70 ± 0.28 µM. nih.gov |

| Thiazole (B1198619) derivative | HEPG2-1 | Promising antitumor activity with an IC50 of 3.50 ± 0.23 µM. nih.gov |

| 1,3,4-Thiadiazole (B1197879) derivative | HEPG2-1 | Promising antitumor activity with an IC50 of 4.90 ± 0.69 µM. nih.gov |

These studies demonstrate the potential of brominated coumarins as a scaffold for the development of novel anticancer agents with activity against various cancer types.

Modulation of Cellular Pathways (e.g., PI3K, Topoisomerase I, Cell Cycle)

Antimicrobial Activity Research: Spectrum and Molecular Targets in vitro

In addition to their anticancer properties, coumarin derivatives have been investigated for their antimicrobial activity. tandfonline.com The structural features of these compounds, including the presence and position of bromine, influence their effectiveness against bacteria and fungi. academicjournals.orgchula.ac.th

The introduction of a thiazole ring to the coumarin scaffold has been a strategy to enhance antimicrobial efficacy. chiet.edu.egtandfonline.com For instance, N-(2-(6-Bromo-2-oxo-2H-chromen-3-yl)thiazol-4-yl)-2-oxo-2H-chromene-6-sulfonamide showed considerable antimicrobial activity against Candida albicans and Aspergillus niger. chiet.edu.eg The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme. researchgate.net

The following table summarizes the antimicrobial activity of selected brominated coumarin derivatives.

| Compound | Target Microorganism | Activity/MIC |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | MIC of 0.75 mg/ml academicjournals.org |

| N-(2-(6-Bromo-2-oxo-2H-chromen-3-yl)thiazol-4-yl)-2-oxo-2H-chromene-6-sulfonamide | Candida albicans, Aspergillus niger | Inhibition zones of 18 mm and 15 mm, respectively chiet.edu.eg |

| Thiazole-2-acetonitrile derivative | Bacillus pumilis | Highly effective tandfonline.com |

| Iminocoumarin derivative | Streptococcus faecalis | Highly active tandfonline.com |

These findings underscore the potential of brominated coumarins as a source for the development of new antimicrobial agents to combat infectious diseases.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus cereus)

Derivatives of 2H-chromen-2-one, commonly known as coumarins, have demonstrated notable antibacterial properties. The introduction of a bromine atom and other substituents to the coumarin scaffold can significantly influence this activity.

One area of investigation has been the synthesis of various coumarin derivatives to evaluate their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a novel bromo coumarin compound, synthesized from 7-(diethylamino)-4-methyl-2H-chromen-2-one, was found to effectively inhibit the growth of Staphylococcus aureus and Bacillus cereus at concentrations of 13.20 and 6.6 µM, respectively. scielo.br However, this same compound showed no inhibitory activity against Escherichia coli and Bacillus subtilis. scielo.br

In another study, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were synthesized and tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com Several compounds in this series, specifically those with certain substitutions on the phenyl ring, exhibited encouraging antibacterial activity, in some cases comparable or even more potent than the standard drug ciprofloxacin (B1669076). tandfonline.com

The position and nature of substituents on the coumarin ring play a crucial role in determining antibacterial potency. For example, compounds with methoxy, chloro, or bromo groups at the C-6 position of the coumarin ring have shown higher activity against both Gram-positive and Gram-negative bacteria. scispace.com

Research on 3-acetyl-6-bromo-2H-chromen-2-one has served as a starting point for creating new heterocyclic compounds with potential biological activities. nih.govtandfonline.com For example, Schiff's base derivatives of 6-bromo-3-acetyl coumarin have been synthesized and evaluated. nih.gov One such derivative, 6-bromo-3-(1-((2-methoxyphenyl)imino)ethyl)-2H-chromen-2-one, was developed from the condensation of 6-bromo-3-acetyl coumarin with 2-anisidine. nih.gov

Furthermore, derivatives like 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one have been utilized in the synthesis of more complex molecules with the aim of enhancing their pharmacological profiles. academicjournals.orgnih.gov

The table below summarizes the antibacterial activity of selected coumarin derivatives.

| Compound/Derivative | Bacterial Strain | Activity/Concentration | Source |

| Bromo coumarin from 7-(diethylamino)-4-methyl-2H-chromen-2-one | Staphylococcus aureus | Inhibition at 13.20 µM | scielo.br |

| Bromo coumarin from 7-(diethylamino)-4-methyl-2H-chromen-2-one | Bacillus cereus | Inhibition at 6.6 µM | scielo.br |

| Bromo coumarin from 7-(diethylamino)-4-methyl-2H-chromen-2-one | Escherichia coli | No inhibition | scielo.br |

| Bromo coumarin from 7-(diethylamino)-4-methyl-2H-chromen-2-one | Bacillus subtilis | No inhibition | scielo.br |

| 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Encouraging activity, comparable to ciprofloxacin | tandfonline.com |

| 6-Bromo-3-acetyl coumarin derivative (5d) | S. aureus | MIC of 8 µg/mL | nih.gov |

| 6-Bromo-3-acetyl coumarin derivative (5f) | Multidrug-resistant K. pneumoniae | MIC of 16 µg/mL | nih.gov |

Antifungal Properties and Inhibitory Concentrations

Coumarin derivatives have also been investigated for their effectiveness against various fungal pathogens. The structural features of these compounds are critical to their antifungal action. The lipophilic nature of the coumarin group is thought to aid in its passage through the fungal cell's phospholipid membranes. researchgate.net

Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have demonstrated significant activity against selected fungi. nih.gov

Studies on a range of coumarin derivatives have shown dose-dependent inhibition of fungal growth against strains like Candida albicans and Aspergillus niger. samipubco.com For instance, one compound exhibited an inhibition zone of 11 mm against C. albicans at a concentration of 0.15 mg/L, which increased to 26 mm at 1 mg/L. samipubco.com Another derivative showed inhibition zones ranging from 9 mm to 18 mm against the same fungus over a similar concentration range. samipubco.com

The table below presents the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for some novel coumarin derivatives against Saccharomyces cerevisiae and Candida albicans.

| Compound | S. cerevisiae MIC (µg/ml) | C. albicans MIC (µg/ml) | Source |

| 5a | 3.91-15.6 | - | tandfonline.com |

| 5b | 3.91-15.6 | 15.6 | tandfonline.com |

| 7 | 3.91-15.6 | 15.6 | tandfonline.com |

| 8 | 3.91-15.6 | - | tandfonline.com |

| 9 | - | 15.6 | tandfonline.com |

| 10 | 3.91-15.6 | - | tandfonline.com |

DNA Gyrase Inhibition Studies

Bacterial DNA gyrase, an enzyme essential for DNA replication, is a well-established target for antibacterial drugs. researchgate.net Coumarin-based compounds, particularly those in the aminocoumarin class of antibiotics like novobiocin (B609625), are known to inhibit the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov

Inspired by this, researchers have designed and synthesized novel coumarin derivatives to target this enzyme. In silico molecular docking studies have been employed to predict the binding affinity of these compounds to the ATP-binding site of the DNA gyrase B domain. researchgate.netnih.gov

One study focused on benzopyrone-based derivatives and found that several compounds exhibited favorable binding interactions with key regions of the ATP binding site. researchgate.net The most potent compound from this series displayed an IC50 value of 0.76 µM against DNA gyrase, which was more effective than the reference drug ciprofloxacin (IC50 = 2.72 µM) and comparable to novobiocin (IC50 = 0.41 µM). researchgate.net

Another investigation into Schiff's base and Mannich base coumarin congeners also identified potent inhibitors of bacterial DNA gyrase. nih.gov Two compounds, in particular, showed excellent binding scores against different bacterial gyrases, surpassing the standard novobiocin in silico. nih.gov Molecular dynamics simulations further supported the stability of one of these compounds within the gyraseB active site of E. coli. nih.gov

These findings underscore the potential of designing coumarin derivatives as effective DNA gyrase inhibitors, providing a promising avenue for the development of new antibacterial agents. nih.govresearchgate.net

Antioxidant Activity Research: Radical Scavenging and Redox Modulation

Coumarin and its derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.govscispace.com The ability of these compounds to act as radical scavengers and modulate redox processes has been the subject of extensive research.

The antioxidant activity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, as well as nitric oxide and hydrogen peroxide scavenging tests. nih.gov The hydrogen-donating ability of coumarin derivatives allows them to reduce stable radicals like DPPH. nih.gov

The position of substituents on the coumarin ring significantly influences antioxidant capacity. For example, coumarins possessing an ortho-catechol moiety (adjacent hydroxyl groups) tend to have low oxidation potentials and high radical scavenging activities. uevora.pt This is thought to be due to their ability to form stable ortho-semiquinones upon oxidation. uevora.pt

In one study, the introduction of a 3-bromo substitution to a 6,7-dihydroxycoumarin derivative was found to increase its antioxidant activity relative to the parent compound, suggesting that increased electron delocalization enhances this property. uevora.pt However, another observation indicated that a 3-bromo substitution could slightly diminish the molecule's ability to donate electrons. uevora.pt

A separate investigation of novel coumarin derivatives showed a concentration-dependent scavenging of DPPH radicals. samipubco.com One particularly potent compound scavenged 40% of DPPH radicals at the lowest concentration tested and 91% at the highest concentration. samipubco.com Other derivatives in the same study also displayed moderate to strong antioxidant activity. samipubco.com

The table below shows the DPPH radical scavenging activity of selected coumarin derivatives compared to standard antioxidants.

| Compound | Activity | Comparison Standard | Source |

| 3-Bromo-6,7-dihydroxycoumarin | Higher activity than 6,7-dihydroxycoumarin | Quercetin, BHT | uevora.pt |

| 6,7-Dihydroxy-3-[(E)-2-phenylethenyl]coumarin | Higher activity than 6,7-dihydroxycoumarin | Quercetin, BHT | uevora.pt |

| Coumarin Derivative 4 | 40% - 91% DPPH scavenging | - | samipubco.com |

| Coumarin Derivative 2 | 35% - 77% DPPH scavenging | - | samipubco.com |

Anti-inflammatory Activity Research: in vitro Models and Pathway Modulation

Coumarin derivatives have been identified as a class of compounds with significant anti-inflammatory potential. nih.govscispace.com Research has explored their effects in various in vitro models and has begun to elucidate the pathways through which they exert their activity.

The anti-inflammatory properties of coumarins are often linked to their ability to modulate inflammatory pathways. For instance, some coumarin derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation. chiet.edu.eg One study found that a particular coumarin derivative effectively inhibited NO production, showing a 70% inhibition compared to the 55.2% inhibition by the standard anti-inflammatory drug Sulindac. chiet.edu.eg

The synthesis of novel coumarin derivatives is a key strategy in the search for more potent anti-inflammatory agents. bohrium.com For example, 7-substituted coumarin derivatives have been synthesized to study their structure-activity relationship. bohrium.com

Furthermore, the anti-inflammatory activity of some synthesized compounds has been evaluated using methods like the protein denaturation assay with bovine serum albumin (BSA). researchgate.net In one such study, a bromine-substituted acetyl coumarin demonstrated greater anti-inflammatory activity compared to the standard reference. researchgate.net

Investigation into Other Pharmacological Activities

Anticholinesterase Activity (AChE, BuChE)

Coumarin derivatives have emerged as a promising class of compounds for the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. frontiersin.org

Numerous studies have focused on synthesizing and evaluating new coumarin-based molecules for their anticholinesterase activity. These efforts have led to the discovery of compounds with potent and sometimes selective inhibitory effects.

For example, in a series of coumarinyl thiazole derivatives, one compound was identified as the most active against AChE, with an IC50 value of 0.87 µM. nih.gov Within the same series, another derivative showed the highest efficacy against BuChE, with an IC50 of 11.01 µM. nih.gov

Hybrid molecules combining the coumarin scaffold with other heterocyclic rings have also been explored. Novel coumarin-pyridine hybrids have been developed as dual inhibitors of both AChE and BuChE. frontiersin.org Similarly, the synthesis of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted-benzalhydrazone) derivatives has yielded potent dual inhibitors of both enzymes. researchgate.net

Molecular docking studies are often employed to understand the binding interactions of these compounds within the active sites of AChE and BuChE. These studies have revealed that some coumarin derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. researchgate.net

The table below presents the inhibitory activity of selected coumarin derivatives against AChE and BuChE.

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) / % Inhibition | Source |

| Coumarinyl thiazole derivative (6b) | AChE | 0.87 ± 0.09 µM | nih.gov |

| Coumarinyl thiazole derivative (6j) | BuChE | 11.01 ± 3.37 µM | nih.gov |

| 6-substituted-3(2H)-pyridazinone derivative (5f) | AChE | 75.52% inhibition at 100 µg/ml | researchgate.net |

| 6-substituted-3(2H)-pyridazinone derivative (5i) | AChE | 71.72% inhibition at 100 µg/ml | researchgate.net |

Monoamine Oxidase B (MAO-B) Inhibition

The 2H-chromen-2-one (coumarin) scaffold has been identified as a promising framework for the development of potent and selective monoamine oxidase B (MAO-B) inhibitors, which are significant targets in the research of neurodegenerative diseases. nih.govnih.gov MAO-B is an enzyme that catalyzes the oxidative deamination of neurotransmitters, producing hydrogen peroxide, a species that can contribute to oxidative stress. nih.govtandfonline.com The planar backbone of the coumarin heterocycle can be effectively accommodated within the catalytic site of the MAO-B enzyme. nih.gov

Research has demonstrated that decorating the 2H-chromen-2-one skeleton can yield highly potent inhibitors. For instance, a series of dual acetylcholinesterase (AChE) and MAO-B inhibitors was developed where compounds featuring a propargylamine (B41283) moiety at position 3 exhibited the highest in vitro inhibitory activities against MAO-B. nih.gov One derivative from this series emerged as a particularly potent and selective MAO-B inhibitor with an IC₅₀ value of 2.8 nM. nih.gov In silico and in vitro studies have led to the discovery of other coumarin-based scaffolds with exceptional MAO-B inhibitory activity, with some compounds showing potency in the picomolar to low nanomolar range. nih.gov

Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of the structural requirements for potent MAO-B inhibition. A study on 7-metahalobenzyloxy-2H-chromen-2-one derivatives highlighted the importance of substituents at position 4. uniba.it This research led to the design of new derivatives with high MAO-B inhibitory potency and selectivity over the MAO-A isoform. uniba.it For example, 4-hydroxyethyl-, 4-chloroethyl-, and 4-carboxamidoethyl-coumarin derivatives were found to have pIC₅₀ values of 8.13, 7.89, and 7.82, respectively. uniba.it The nature and length of the substituent at the C-7 position of the coumarin scaffold have also been shown to influence specificity and selectivity. scienceopen.com

Table 1: MAO-B Inhibition Data for Selected 2H-Chromen-2-one Derivatives

| Compound/Derivative | Structure/Description | MAO-B Inhibition (IC₅₀/pIC₅₀) | Selectivity | Citation |

|---|---|---|---|---|

| Derivative 3h | 2H-chromen-2-one with propargylamine at C-3 | IC₅₀ = 2.8 nM | Selective for MAO-B | nih.gov |

| D123 | Coumarin-based scaffold | IC₅₀ = 0.83 nM (Kᵢ = 0.25 nM) | Highly Active & Selective | nih.gov |

| D124 | Coumarin-based scaffold | IC₅₀ = 0.97 nM (Kᵢ = 0.29 nM) | Highly Active & Selective | nih.gov |

| Compound 70 | 4-hydroxyethyl-coumarin derivative | pIC₅₀ = 8.13 | Good selectivity over MAO-A | uniba.it |

| Compound 71 | 4-chloroethyl-coumarin derivative | pIC₅₀ = 7.89 | Good selectivity over MAO-A | uniba.it |

| Compound 76 | 4-carboxamidoethyl-coumarin derivative | pIC₅₀ = 7.82 | Good selectivity over MAO-A | uniba.it |

| Chromenone 7 | 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | IC₅₀ = 7.20 µM | - | acs.org |

| Compound 21 | 3-carboxamido-7-substituted coumarin | IC₅₀ = 0.0014 µM | Potent inhibitor | scienceopen.com |

Cannabinoid Receptor Ligand Research (CB1/CB2)

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, represents another significant area of pharmacological research. mdpi.com Derivatives of the 2H-chromen-2-one structure have been investigated as potential ligands for these receptors. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to develop modified coumarins as cannabinoid receptor agonists. nih.govresearchgate.net

These studies have identified several crucial structural features for potent and selective activity. Research has shown that coumarin derivatives can be developed into CB2 selective agonists with low nanomolar affinities. nih.gov For example, a study identified 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one as a potent CB2 selective agonist with a Kᵢ of 6.5 nM and an EC₅₀ of 4.51 nM. nih.gov Another potent compound, 3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one, also showed a CB2 selective agonistic profile with a Kᵢ of 13.7 nM. nih.govresearchgate.net A related class of compounds, known as cannabilactones, which are based on a benzo[c]chromene core, have also been reported as a novel class of CB2 selective ligands. mdpi.com

Table 2: Cannabinoid Receptor Binding Data for Selected 2H-Chromen-2-one Derivatives

| Compound/Derivative | Structure/Description | Receptor Target | Affinity/Activity | Citation |

|---|---|---|---|---|

| 36b | 3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one | CB2 | Kᵢ = 13.7 nM; EC₅₀ = 18 nM | nih.govresearchgate.net |

| 39b | 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one | CB2 | Kᵢ = 6.5 nM; EC₅₀ = 4.51 nM | nih.govresearchgate.net |

| AM4346 | 6-[1-(1,9-dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl) cyclopentyl] hexanenitrile | mCB2 | Kᵢ = 4.9 nM | mdpi.com |

Antituberculosis, Antidiabetic, Anticonvulsant, and Antiallergic Properties

Derivatives of 5-Bromo-2H-chromen-2-one have been explored for a wide range of other biological activities.

Antituberculosis Properties Coumarin derivatives have shown notable antitubercular activity. nih.gov Synthesized heterocyclic compounds derived from 3-acetyl-6-bromo-2H-chromen-2-one have been noted for their potential bioactivities, including antitubercular effects. nih.govinnovareacademics.in In one study, a series of dicoumarin-yl furans and pyrroles were synthesized and evaluated for anti-TB activity. mdpi.com Compound 11a from this series, 2,3-bis(2-oxo-2H-chromen-3-yl)-1,4-diphenylbutane-1,4-dione, demonstrated a minimum inhibitory concentration (MIC) of 1.6 μg/mL against Mycobacterium tuberculosis, which was more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com Additionally, coumarinyl derivatives of isoniazid (B1672263) have been synthesized, with one compound showing 80% growth inhibition of the tuberculosis bacterium at a concentration of 50 µg/ml. innovareacademics.in

Antidiabetic Properties The coumarin scaffold is also being investigated for its potential in managing diabetes. nih.govnih.gov Coumarin derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in postprandial hyperglycemia. nih.gov Specifically, a derivative named N′-{2-(2-[4-bromobenzyl]-4-oxoquinazolin-3[4H]-yl)acetyl}-2-oxo-2H-chromene-3-carbohydrazide has demonstrated α-glucosidase inhibitory properties. nih.gov Other research has focused on synthesizing thiazolidinone-coumarin hybrids to test for oral hypoglycemic activity. scispace.com

Anticonvulsant Properties The anticonvulsant potential of 2H-chromen-2-one derivatives has been evaluated in various studies. Two 2H-chromene based hydrazones were assessed for their activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice. researchgate.net While not as potent as standard drugs, these compounds did show 50% protection in the MES test at certain doses and demonstrated a tendency to reduce mortality. researchgate.net Other research has indicated that the presence of a 6-bromo substituent on the chromene ring can have a positive effect on the biological activity of these types of compounds. researchgate.net

Antiallergic Properties A specific bromo-coumarin derivative, 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one , has been studied for its anti-allergic effects. researchgate.net In IgE-sensitized rat basophilic leukemia cells, this compound effectively reduced the release of β-hexosaminidase and histamine, which are key events in mast cell degranulation. researchgate.net The compound also suppressed the production of pro-inflammatory and allergy-related cytokines, including IL-4, IL-13, and TNF-α. researchgate.net Furthermore, its anti-allergic potential was confirmed in a passive cutaneous anaphylaxis mouse model, where it reduced ear edema and vascular permeability. researchgate.net

Analytical Characterization Methodologies for 5 Bromo 2h Chromen 2 One

Spectroscopic Techniques for Structural Elucidation